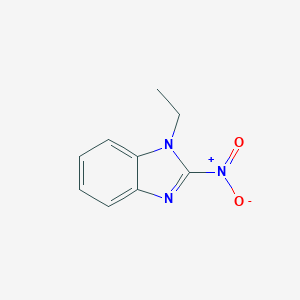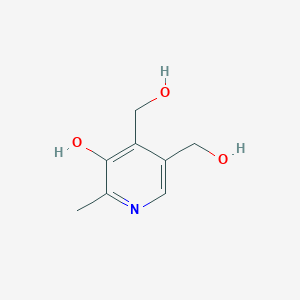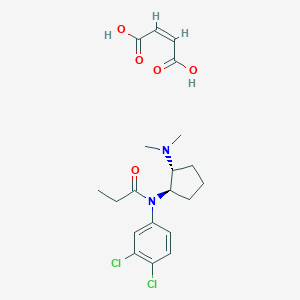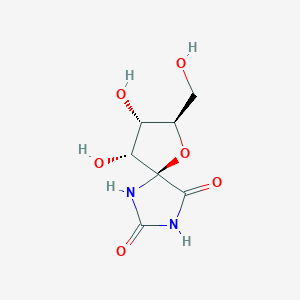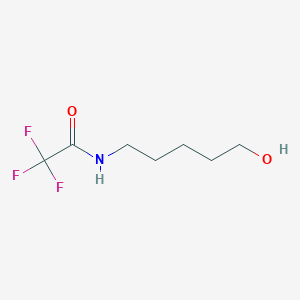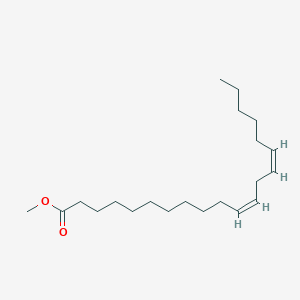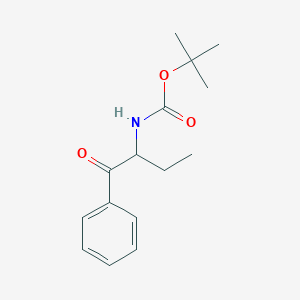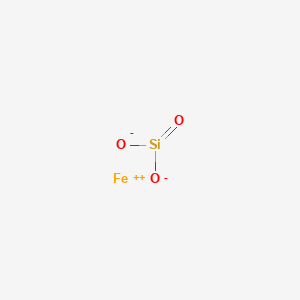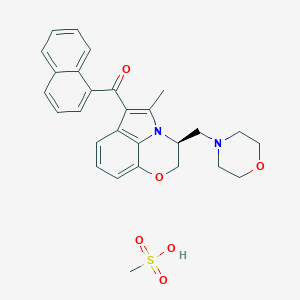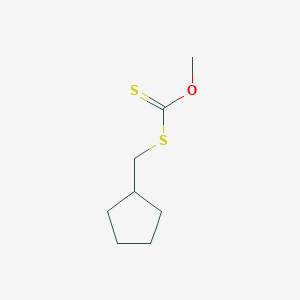
S-(Cyclopentylmethyl) O-methyl carbonodithioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(Cyclopentylmethyl) O-methyl carbonodithioate, also known as CMCD, is a chemical compound that belongs to the class of organophosphate pesticides. It is widely used in the agricultural industry to protect crops from pests and insects. In recent years, there has been a growing interest in studying the potential applications of CMCD in scientific research.
Applications De Recherche Scientifique
S-(Cyclopentylmethyl) O-methyl carbonodithioate has been extensively studied for its potential applications in scientific research. It has been found to have antiviral, anticancer, and anti-inflammatory properties. S-(Cyclopentylmethyl) O-methyl carbonodithioate has been shown to inhibit the replication of the human immunodeficiency virus (HIV) and the hepatitis C virus (HCV) in vitro. It has also been found to induce apoptosis in cancer cells, making it a potential candidate for cancer treatment. Additionally, S-(Cyclopentylmethyl) O-methyl carbonodithioate has been shown to reduce inflammation in animal models of inflammatory diseases.
Mécanisme D'action
The mechanism of action of S-(Cyclopentylmethyl) O-methyl carbonodithioate involves the inhibition of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting AChE, S-(Cyclopentylmethyl) O-methyl carbonodithioate causes an accumulation of acetylcholine in the synaptic cleft, leading to overstimulation of the nervous system and ultimately paralysis of the insect or pest. In scientific research, S-(Cyclopentylmethyl) O-methyl carbonodithioate's inhibition of AChE has been found to be responsible for its antiviral, anticancer, and anti-inflammatory properties.
Effets Biochimiques Et Physiologiques
S-(Cyclopentylmethyl) O-methyl carbonodithioate's inhibition of AChE can have both biochemical and physiological effects. In insects or pests, the accumulation of acetylcholine in the synaptic cleft leads to paralysis and ultimately death. In humans and animals, S-(Cyclopentylmethyl) O-methyl carbonodithioate's inhibition of AChE can lead to a range of symptoms, including nausea, vomiting, diarrhea, muscle weakness, and respiratory failure. However, these effects are typically only observed at high doses and are not relevant to the low doses used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using S-(Cyclopentylmethyl) O-methyl carbonodithioate in scientific research is its low toxicity at the doses typically used. This allows researchers to study its potential applications without the risk of adverse effects. Additionally, S-(Cyclopentylmethyl) O-methyl carbonodithioate is relatively easy to synthesize and purify, making it a readily available compound for research purposes. However, one of the limitations of using S-(Cyclopentylmethyl) O-methyl carbonodithioate in lab experiments is its potential to inhibit other enzymes besides AChE, leading to off-target effects. Additionally, the use of S-(Cyclopentylmethyl) O-methyl carbonodithioate in research involving animals may raise ethical concerns due to its potential toxicity.
Orientations Futures
There are several future directions for S-(Cyclopentylmethyl) O-methyl carbonodithioate research. One potential avenue is the development of S-(Cyclopentylmethyl) O-methyl carbonodithioate-based antiviral therapies for HIV and HCV. Another direction is the investigation of S-(Cyclopentylmethyl) O-methyl carbonodithioate's potential as an anticancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, the study of S-(Cyclopentylmethyl) O-methyl carbonodithioate's anti-inflammatory properties may lead to the development of new treatments for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Further research is also needed to better understand the potential off-target effects of S-(Cyclopentylmethyl) O-methyl carbonodithioate and its safety profile in humans and animals.
Conclusion
In conclusion, S-(Cyclopentylmethyl) O-methyl carbonodithioate is a chemical compound with potential applications in scientific research. Its synthesis method is relatively simple, and it has been found to have antiviral, anticancer, and anti-inflammatory properties. S-(Cyclopentylmethyl) O-methyl carbonodithioate's mechanism of action involves the inhibition of AChE, leading to overstimulation of the nervous system and ultimately paralysis of insects or pests. While S-(Cyclopentylmethyl) O-methyl carbonodithioate has advantages as a low-toxicity compound for lab experiments, its potential off-target effects and toxicity at high doses should be taken into consideration. Further research is needed to fully understand S-(Cyclopentylmethyl) O-methyl carbonodithioate's potential applications and safety profile.
Méthodes De Synthèse
The synthesis of S-(Cyclopentylmethyl) O-methyl carbonodithioate involves the reaction of cyclopentylmethyl chloride with sodium O-methyl carbonodithioate. The resulting product is then purified through a series of recrystallization steps. The purity of the final product can be determined using various analytical techniques such as nuclear magnetic resonance spectroscopy and high-performance liquid chromatography.
Propriétés
Numéro CAS |
129056-00-4 |
|---|---|
Nom du produit |
S-(Cyclopentylmethyl) O-methyl carbonodithioate |
Formule moléculaire |
C8H14OS2 |
Poids moléculaire |
190.3 g/mol |
Nom IUPAC |
O-methyl cyclopentylmethylsulfanylmethanethioate |
InChI |
InChI=1S/C8H14OS2/c1-9-8(10)11-6-7-4-2-3-5-7/h7H,2-6H2,1H3 |
Clé InChI |
VDXHNGNDQUFBNT-UHFFFAOYSA-N |
SMILES |
COC(=S)SCC1CCCC1 |
SMILES canonique |
COC(=S)SCC1CCCC1 |
Synonymes |
Carbonodithioic acid, S-(cyclopentylmethyl) O-methyl ester (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



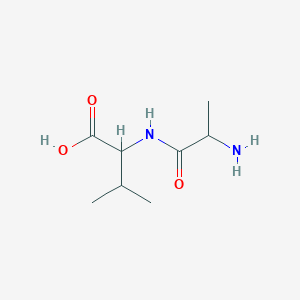
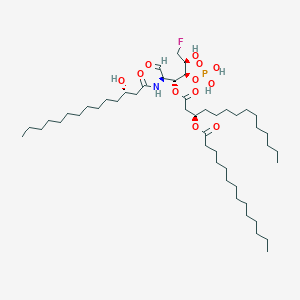
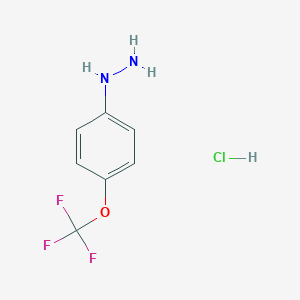
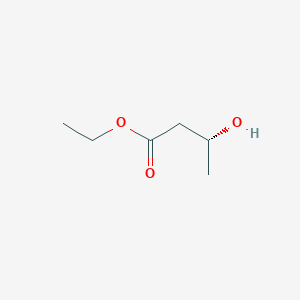
![3,4-Difluoro-4'-(4'-pentyl[1,1'-bicyclohexyl]-4-yl)-1,1'-biphenyl](/img/structure/B162799.png)
